

A Technical Guide to the Spectroscopic Characterization of 1,10-Phenanthroline-2-carbaldehyde

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Compound of Interest

Compound Name: 1,10-Phenanthroline-2-carbaldehyde

Cat. No.: B1587653

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Abstract

This document provides an in-depth technical guide on the spectroscopic characterization of **1,10-Phenanthroline-2-carbaldehyde** (CAS: 33795-37-8), a pivotal intermediate in the synthesis of advanced chelating ligands.[1] As a derivative of the well-established bidentate ligand 1,10-phenanthroline, this compound merges the potent metal-coordinating ability of its heterocyclic core with the versatile reactivity of an aldehyde functional group.[1] This guide is tailored for researchers, chemists, and drug development professionals, offering a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), ultraviolet-visible (UV-Vis), and mass spectrometry (MS) data that define this molecule. By integrating theoretical principles with practical, field-proven protocols, this whitepaper serves as an essential reference for the synthesis, identification, and application of this versatile chemical building block.

Introduction to 1,10-Phenanthroline-2-carbaldehyde

1,10-Phenanthroline-2-carbaldehyde is a heterocyclic aromatic compound with the molecular formula $C_{13}H_8N_2O$. [2][3] Its structure is foundational for the development of sophisticated ligands used in coordination chemistry, catalysis, and materials science.[4] The 1,10-phenanthroline moiety is a renowned chelating agent, forming stable complexes with a vast array of metal ions.[5][6] The strategic placement of a carbaldehyde group at the 2-position

introduces a reactive site for further chemical modification, most commonly through condensation reactions to form Schiff bases.^[1] This versatility allows for the precise tuning of the steric and electronic properties of the resulting ligands, making it an indispensable tool for designing functional molecules.^[1]

A thorough understanding of its spectroscopic signature is paramount for confirming its identity, assessing its purity, and studying its subsequent chemical transformations. This guide dissects each major spectroscopic technique to provide a holistic analytical profile of the molecule.

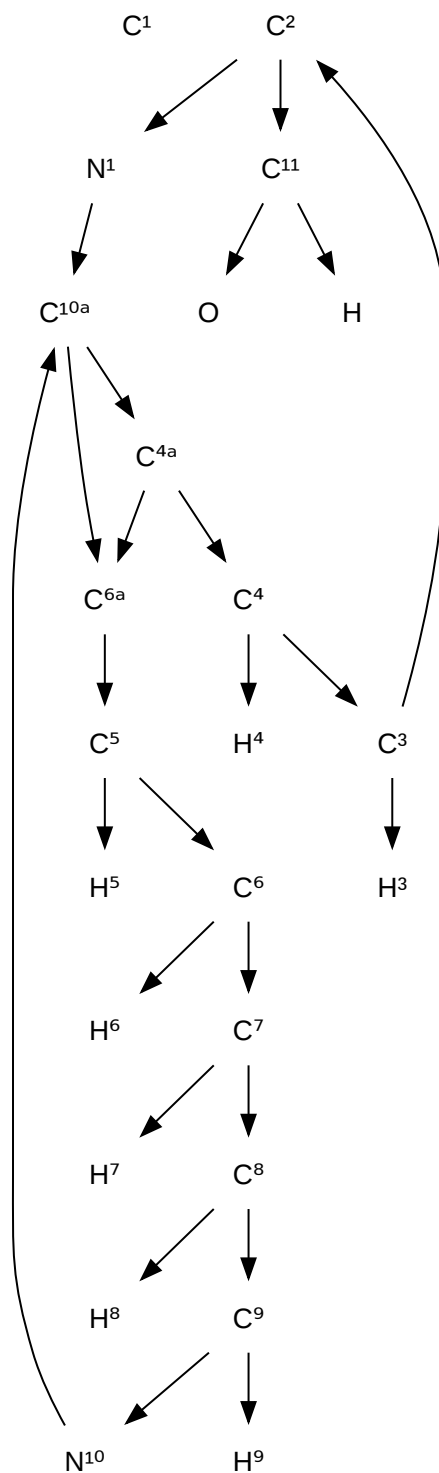


Figure 1: Molecular Structure of 1,10-Phenanthroline-2-carbaldehyde

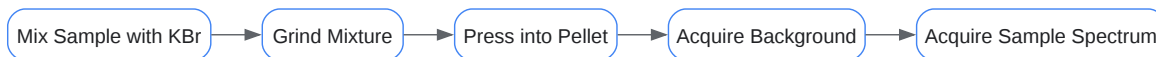


Figure 2: Workflow for FT-IR Analysis

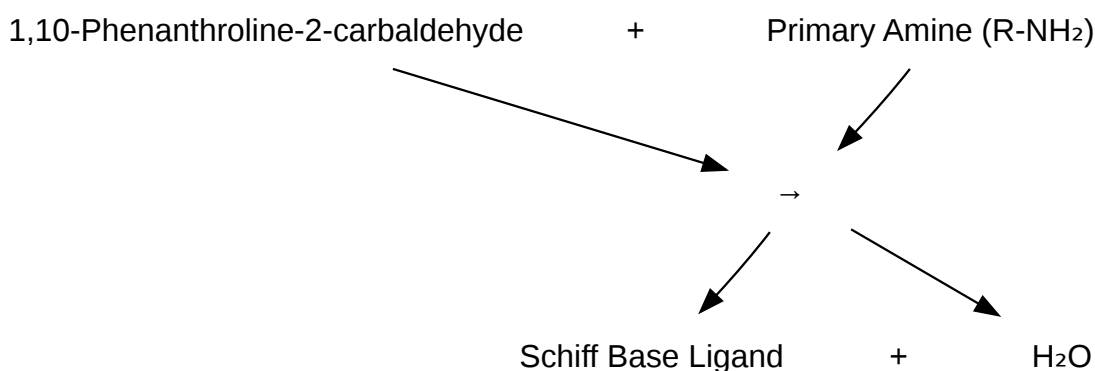


Figure 3: Schiff Base Formation Pathway

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